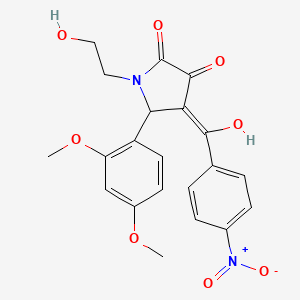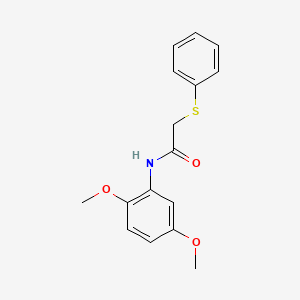
N~2~-(3-chlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CI-994, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the family of histone deacetylase inhibitors (HDACi), which are known to target the epigenetic machinery of cells and alter gene expression patterns. CI-994 has been extensively studied for its anticancer properties and has shown potential in treating various types of cancer.
Mécanisme D'action
CI-994 targets the epigenetic machinery of cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and decreased gene expression. By inhibiting HDAC activity, CI-994 leads to increased acetylation of histones, resulting in an open chromatin structure and increased gene expression. This altered gene expression pattern can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CI-994 has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to decreased proliferation of cancer cells. CI-994 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. Additionally, CI-994 has been shown to induce differentiation in cancer cells, leading to a less aggressive phenotype.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CI-994 is its specificity for HDAC inhibition, which makes it a promising candidate for cancer therapy. Additionally, CI-994 has shown synergistic effects when used in combination with other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of CI-994 is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CI-994 has been shown to have off-target effects on other enzymes, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of CI-994. One potential direction is to optimize the synthesis of CI-994 to improve its solubility and bioavailability. Additionally, further studies are needed to understand the off-target effects of CI-994 and to develop more specific HDAC inhibitors. Another potential direction is to study the effects of CI-994 on other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of CI-994 in humans and to determine its potential for cancer therapy.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its anticancer properties and has shown potential in treating various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. CI-994 has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-6-4-5-11(14)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGRKIWRQJZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3918369.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918375.png)
![1-(2-ethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918383.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide](/img/structure/B3918390.png)
![2-ethyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918396.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3918413.png)
![2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide](/img/structure/B3918417.png)

![N-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918446.png)
![4-(4-bromobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3918453.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B3918460.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)